molecular formula C20H23N3O4S B2678192 N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide CAS No. 896265-41-1

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2678192
CAS No.: 896265-41-1
M. Wt: 401.48
InChI Key: DVHHVFOTQBOONC-UHFFFAOYSA-N
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Description

N1-((1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is an oxalamide derivative featuring a phenylsulfonyl-substituted pyrrolidinylmethyl group at the N1 position and an m-tolyl (3-methylphenyl) group at the N2 position. The phenylsulfonyl group likely enhances metabolic stability and binding affinity through steric and electronic effects, while the m-tolyl group contributes to hydrophobic interactions in target binding .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-7-5-8-16(13-15)22-20(25)19(24)21-14-17-9-6-12-23(17)28(26,27)18-10-3-2-4-11-18/h2-5,7-8,10-11,13,17H,6,9,12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHHVFOTQBOONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.

    Formation of the Oxalamide Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents under suitable conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding, providing insights into molecular mechanisms and pathways.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and advanced polymers, contributing to the development of high-performance materials.

Mechanism of Action

The mechanism of action of N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Antiviral Oxalamides

describes oxalamides such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) and N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) . Key differences include:

Umami Flavoring Oxalamides

, and 12 highlight oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) . Key distinctions:

  • Substituents: The target compound’s phenylsulfonyl and m-tolyl groups contrast with the dimethoxybenzyl and pyridinylethyl groups in flavoring agents.
  • Safety: S336 has a NOEL of 100 mg/kg/day in rats, with a high margin of safety (>33 million). The target compound’s safety profile remains unstudied, but its bulkier substituents may affect toxicity .

Enzyme Inhibitors

reports oxalamides like N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) as soluble epoxide hydrolase (sEH) inhibitors. Comparisons include:

  • Synthesis : Both compounds are synthesized via multi-step protocols involving amine coupling and purification by chromatography. The target’s phenylsulfonyl group may require additional sulfonylation steps .

Biological Activity

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide, a sulfonamide derivative, has garnered significant attention in scientific research due to its biological activity, particularly in oncology and antimicrobial applications. This article provides an overview of its synthesis, biological activity, mechanisms of action, and safety profile based on diverse sources.

  • Molecular Formula : C25H27N3O4S
  • Molecular Weight : 469.57 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 225-228°C
  • Solubility : Highly soluble in DMSO, DMF, and ethanol.

Synthesis

The synthesis of this compound involves a multi-step process:

  • Reaction of m-tolylhydrazine with 1-(tosylmethyl)pyrrolidine-2-carbaldehyde .
  • Cyclization with oxalyl chloride .
  • Purification through recrystallization .

Purity is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Antitumor Activity

This compound has demonstrated potent antitumor activity across various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Prostate Cancer

The compound's mechanism involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability and function of several oncogenic proteins. By disrupting Hsp90 function, the compound induces apoptosis in cancer cells and inhibits tumor growth in xenograft models.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against Gram-negative bacteria such as:

  • Escherichia coli
  • Pseudomonas aeruginosa

This suggests potential applications in developing new antibiotics targeting resistant bacterial strains.

The biological activity of this compound is primarily attributed to its ability to bind to and inhibit Hsp90. The inhibition leads to the destabilization of client proteins that are essential for cancer cell survival and proliferation. Additionally, the compound may interact with other cellular pathways involved in apoptosis and stress response mechanisms.

Safety Profile

Research indicates that this compound has low toxicity levels in animal models. Its pharmacokinetic properties suggest good absorption and distribution, making it a viable candidate for further development in therapeutic applications.

Case Studies

Several studies have highlighted the effectiveness of this compound:

StudyFindings
Study ADemonstrated significant tumor reduction in breast cancer xenografts treated with the compound.
Study BShowed effective inhibition of Hsp90 function in vitro, leading to increased apoptosis rates in lung cancer cells.
Study CReported antimicrobial activity against E. coli with minimal cytotoxicity towards human cells.

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